N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)-2-ethoxybenzamide is a heterocyclic compound featuring a benzamide core linked to a 4,6-dimethylpyrimidin-2-yl group. The ethoxy substituent on the benzamide ring contributes to its lipophilicity, while the dimethylpyrimidine moiety may enhance binding interactions with biological targets, such as enzymes or receptors. This compound is structurally analogous to several bioactive pyrimidine derivatives, which are widely explored in medicinal chemistry for their antimicrobial, antiviral, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-8-6-5-7-12(13)14(19)18-15-16-10(2)9-11(3)17-15/h5-9H,4H2,1-3H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMGIQORLWGMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236808 | |
| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-43-2 | |
| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349536-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide can be achieved through the condensation of β-dicarbonyl and amine compounds. One method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s efficacy is influenced by its molecular structure, including the presence of nitrogen atoms and aromatic rings, which facilitate adsorption and interaction with the target surface.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-Dimethylpyrimidin-2-yl)Amino]Pentanoate
- Structural Differences: Incorporates an amino pentanoate chain, increasing molecular flexibility compared to the rigid benzamide linker in the target compound.
- Synthesis : Synthesized via microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester and acetylacetone, achieving a 70% yield . This method is faster than traditional heating, suggesting scalability for derivatives.
N-(4-{[(4,6-Dimethyl-2-Pyrimidinyl)Amino]Sulfonyl}Phenyl)-2-Ethoxybenzamide
- Structural Differences : Features a sulfonamide bridge, enhancing polarity and hydrogen-bonding capacity.
- Physicochemical Properties : The sulfonyl group likely increases aqueous solubility compared to the ethoxy group in the target compound .
- Applications : Sulfonamides are common in antibacterial and carbonic anhydrase inhibitors, suggesting distinct target specificity .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine
- Structural Differences: Replaces benzamide with a benzimidazole ring, a bicyclic structure known for metal coordination and DNA intercalation.
- Applications : Benzimidazole derivatives are prevalent in antifungal and antiparasitic agents, indicating divergent bioactivity from benzamide-based analogs .
N-(4,6-Dimethylpyrimidin-2-yl)-1,2,3,4-Tetrahydroquinoline-1-Carboximidamide
- Structural Differences: Incorporates a tetrahydroquinoline group, increasing lipophilicity (LogD = calculated at pH 5.5) and membrane permeability .
- Physicochemical Properties: Higher hydrogen-bond donors (HBD = 2) and acceptors (HBA = 5) compared to the target compound (HBD = 1, HBA = 4), influencing pharmacokinetics .
4-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-N-(2-Methoxyethyl)-4-Oxobutanamide
- Structural Differences : Contains a piperazine ring and oxobutamide chain, improving solubility and bioavailability.
- Applications : Piperazine derivatives are common in antipsychotic and antihistamine drugs, suggesting CNS activity unlike the target compound .
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into various studies that highlight its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, linked to an ethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity by enhancing binding affinity to specific molecular targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including lung cancer cells (A549, HCC827) and breast cancer cells (MCF-7). The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways related to cancer cell survival.
Case Study: In Vitro Anticancer Activity
In a controlled experiment, the compound was tested on A549 lung cancer cells using both 2D and 3D culture systems. The results indicated a lower IC50 value in the 2D assay compared to the 3D assay, suggesting that the compound's effectiveness may vary depending on the cellular environment.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 5.12 µM | 12.34 µM |
| HCC827 | 7.45 µM | 15.67 µM |
| MCF-7 | 6.89 µM | 14.56 µM |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is thought to inhibit enzymes involved in DNA replication and protein synthesis, leading to disrupted cellular processes essential for bacterial growth and tumor cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
